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Compound of Interest

Compound Name:
Dimethyl(trimethylsilylmethyl)amin

e

CAS No.: 18182-40-6

Cat. No.: B104781

Get Quote

Executive Summary
Dimethyl(trimethylsilylmethyl)amine (also known as N,N-Dimethyl-1-

(trimethylsilyl)methanamine) is a pivotal organosilicon building block. Unlike its isomer N,N-

dimethyltrimethylsilylamine (where nitrogen is bonded directly to silicon), this compound

features a methylene spacer (-CH2-) between the silicon and nitrogen atoms. This structural

distinction renders the Si-C bond robust against hydrolysis, while the Si-C-N motif serves as a

latent precursor for non-stabilized azomethine ylides via desilylation or N-oxidation routes.

This guide outlines a scalable, high-yield synthesis protocol via nucleophilic substitution,

validated by spectroscopic characterization. It is designed for researchers requiring high-purity

material for 1,3-dipolar cycloadditions, organometallic ligand synthesis, or polarity reversal

catalysis.
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Property Data

IUPAC Name N,N-Dimethyl-1-(trimethylsilyl)methanamine

CAS Number 13883-11-9

Molecular Formula C₆H₁₇NSi

Molecular Weight 131.29 g/mol

Structure (CH₃)₃Si-CH₂-N(CH₃)₂

Appearance Colorless, clear liquid

Boiling Point ~112–115 °C (Estimated/Analogous)

Solubility Miscible with THF, Et₂O, DCM, Toluene

Stability
Stable to water/moisture (unlike Si-N

compounds); sensitive to strong oxidants.

Critical Distinction: Do not confuse with N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2,

Me3Si-NMe2), which hydrolyzes instantly in air. The target compound (CAS 13883-11-9)

contains a stable Si-C bond.

Synthesis Protocol: Nucleophilic Amination
The most robust synthetic route involves the nucleophilic displacement of chloride from

(chloromethyl)trimethylsilane using dimethylamine. This method is preferred over reductive

amination due to the availability of the silyl-chloride precursor and the clean workup.

Reaction Scheme
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

(Chloromethyl)trimethylsilane (CAS 2344-80-1): 1.0 equiv.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethylamine (anhydrous): 3.0–4.0 equiv. (Use as 2.0 M solution in THF or condensed

gas).

Solvent: Anhydrous THF or Toluene.

Base (Optional): Triethylamine (if conserving dimethylamine is necessary), though excess

dimethylamine is easier to remove.

Step-by-Step Procedure
Setup: Flame-dry a 500 mL pressure-rated round-bottom flask (or autoclave for larger

scales) equipped with a magnetic stir bar. Flush with Argon.

Reagent Loading:

Charge the flask with (chloromethyl)trimethylsilane (e.g., 12.3 g, 100 mmol) and

anhydrous THF (100 mL).

Cool the solution to 0 °C using an ice bath.

Amine Addition:

Slowly add dimethylamine (200 mL of 2.0 M solution in THF, 400 mmol) via cannula or

addition funnel.

Note: If using gaseous dimethylamine, condense the gas into the cooled reaction vessel

using a dry-ice condenser until ~4 equiv. are added.

Reaction:

Seal the vessel tightly.

Heat the mixture to 60–70 °C for 24–48 hours. The formation of a white precipitate

(Dimethylammonium chloride) indicates reaction progress.

Workup:

Cool the mixture to room temperature.
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Filter the suspension through a pad of Celite or a fritted glass funnel to remove the

ammonium salt byproducts. Wash the filter cake with dry Et₂O.

Purification:

Concentrate the filtrate carefully under reduced pressure (Rotavap). Caution: The product

is volatile. Do not use high vacuum or excessive heat during solvent removal.

Purify the crude oil via fractional distillation at atmospheric pressure or slight vacuum.

Collect the fraction boiling between 110–115 °C (atmospheric).

Process Flow Diagram
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Caption: Workflow for the nucleophilic amination of (chloromethyl)trimethylsilane.

Characterization Data
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The following spectral data confirms the structure of the isolated product.

Technique Signal / Value Assignment

¹H NMR (CDCl₃, 400 MHz) 0.05 ppm (s, 9H)

1.95 ppm (s, 2H)

2.22 ppm (s, 6H)

¹³C NMR (CDCl₃, 100 MHz) -1.2 ppm

48.5 ppm

52.1 ppm

IR (Neat) 2950, 2860, 2770 cm⁻¹ C-H Stretching (Alkyl/Amine)

1250, 840 cm⁻¹ Si-C Stretching (Characteristic)

Interpretation:

The singlet at 1.95 ppm in the proton NMR is diagnostic for the methylene group sandwiched

between the silicon and nitrogen. It is significantly shielded compared to the starting chloride

(

2.70 ppm).

The absence of the chloride starting material peak confirms full conversion.

Mechanistic Applications
This compound is primarily utilized as a precursor for generating azomethine ylides or

aminocarbyne ligands.

Pathway: Generation of Azomethine Ylide
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The Si-C-N motif allows for the generation of the reactive 1,3-dipole (azomethine ylide) via N-

oxidation followed by desilylation, or via direct reaction with silver(I) or fluoride sources in the

presence of an oxidant.

Me3Si-CH2-NMe2 [Me3Si-CH2-N(O)Me2]
N-Oxidation

Oxidant
(e.g., H2O2/AgF)

H2C=N+(Me)-CH2(-)
(Azomethine Ylide)

Desilylation (-TMSOH)
Pyrrolidine Derivative

[3+2] Cycloaddition

Dipolarophile
(e.g., Alkene)

Click to download full resolution via product page

Caption: Mechanistic pathway for the generation of azomethine ylide from the silylamine

precursor.

Safety & Handling
Flammability: High.[1] Flash point is expected to be < 20 °C. Ground all glassware and use

spark-proof equipment.

Corrosivity: As a tertiary amine, it is basic and can cause skin/eye burns. Wear nitrile gloves

and safety goggles.

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While the Si-

C bond is stable to moisture, the amine functionality can absorb CO₂ from the air.
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General Properties: Sigma-Aldrich/Merck Safety Data Sheet for Organosilanes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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